Product packaging for Benzylhistidine(Cat. No.:CAS No. 17451-61-5)

Benzylhistidine

Cat. No.: B556278
CAS No.: 17451-61-5
M. Wt: 245.28 g/mol
InChI Key: FOYXZVHDLXZETB-LBPRGKRZSA-N
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Description

Historical Perspectives and Genesis of Benzylhistidine Studies

The exploration of this compound's potential can be traced back to the mid-20th century, a period of burgeoning interest in peptide chemistry. A pivotal moment in the history of this compound was the work of D. W. Woolley, J. W. B. Hershey, and I. H. Koehelik, who, in a 1962 publication in the Proceedings of the National Academy of Sciences, detailed the synthesis of 2-benzylhistidine. pnas.orgnih.gov Their primary motivation was to create peptides with specific, predetermined enzymatic activities. pnas.orgnih.gov This early research laid the groundwork for understanding how modifying the imidazole (B134444) ring of histidine could influence the properties of peptides, paving the way for its use as a protected amino acid in complex peptide synthesis. pnas.orgnih.gov These initial studies were instrumental in demonstrating the utility of this compound as a tool to construct peptides with tailored biological functions.

Significance of this compound within the L-Histidine Chemical Landscape

L-histidine is a unique amino acid due to its imidazole side chain, which has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in biological systems. However, this reactivity can be a double-edged sword in chemical synthesis, particularly in peptide synthesis, where the unprotected imidazole ring can lead to undesirable side reactions.

The introduction of a benzyl (B1604629) group to the imidazole nitrogen of histidine to form this compound serves as a crucial protective strategy. This modification effectively masks the reactive imidazole nitrogen, preventing it from participating in unwanted reactions during the peptide chain elongation process. The benzyl group is stable under the conditions used for peptide coupling but can be readily removed under specific conditions, thus restoring the natural histidine residue in the final peptide.

The significance of this compound extends beyond its role as a protecting group. The benzyl group itself can influence the physicochemical properties of the resulting peptide, such as its hydrophobicity and conformational preferences. This has been exploited in the design of peptide-based drugs and other bioactive molecules to enhance their interaction with biological targets. nih.gov For instance, the serendipitous discovery that a benzylated histidyl residue in a CGRP(8-37) analogue significantly increased its antagonist receptor affinity highlights the profound impact of this modification.

Current Research Trajectories and Interdisciplinary Relevance of this compound

The utility of this compound has expanded far beyond its initial application in peptide synthesis. Today, it is a key player in various fields of research, demonstrating remarkable interdisciplinary relevance.

In medicinal chemistry and drug discovery , this compound is a cornerstone in the synthesis of peptide-based therapeutics. nih.gov Its incorporation into peptide sequences has been shown to enhance biological activity and stability. drugdiscoverytrends.com A notable example is the development of potent antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, where the introduction of a this compound residue was found to be critical for high-affinity binding. Furthermore, peptides containing this compound have been investigated as potential inhibitors for enzymes like caspases, which are involved in apoptosis. The ability to fine-tune the properties of peptides through benzylation of histidine residues offers a powerful strategy for developing novel drugs. nih.govnih.gov

In the realm of biochemistry and catalysis , this compound-containing peptides are being explored as artificial enzymes. nih.govmdpi.comwikipedia.orgunc.edu The imidazole ring of histidine is a key component of the active site of many natural enzymes. By incorporating this compound into synthetic peptides, researchers can create customized catalytic sites for specific chemical transformations. nih.gov These "pepzymes" can be designed to mimic the activity of natural enzymes like chymotrypsin (B1334515) and trypsin. nih.gov Moreover, the presence of N(im)-benzylhistidine has been shown to accelerate copper(I)-mediated "click" reactions, providing a "self-activating" system for the efficient synthesis of complex molecules like glycodendrimers.

The influence of this compound extends to materials science , where it is used in the creation of novel biomaterials. cas.orgaurorascientific.compolyu.edu.hkuoc.gr For example, poly(this compound) is a polymer that can be used to create nanoparticles and other structured materials for biomedical applications. nih.gov The properties of these materials can be tuned by the presence of the this compound residues, opening up possibilities for applications in drug delivery and tissue engineering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N3O2 B556278 Benzylhistidine CAS No. 17451-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(18)12(6-11-8-14-9-16-11)15-7-10-4-2-1-3-5-10/h1-5,8-9,12,15H,6-7H2,(H,14,16)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYXZVHDLXZETB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Benzylhistidine and Its Analogs

Solid-Phase Synthesis Protocols Utilizing Benzylhistidine Residues

Integration of this compound into Peptide Synthesis Methodologies

This compound can be integrated into peptide synthesis as a protected building block. While specific protocols for its direct incorporation into standard solid-phase peptide synthesis (SPPS) are not extensively detailed in the provided search results, the general principles of incorporating modified amino acids apply. Benzylation of histidine residues within a peptide sequence has been shown to substantially increase receptor affinity in certain contexts, such as with calcitonin gene-related peptide (CGRP) analogs nih.gov. This suggests that this compound, or histidine residues benzylated post-synthesis, can serve as valuable components in peptide design for therapeutic or research purposes. The synthesis of peptide fragments or entire peptides containing this compound would typically involve coupling appropriately protected this compound derivatives to the growing peptide chain on a solid support, followed by deprotection and cleavage.

Catalytic and Mechanistic Studies in this compound Synthesis

The synthesis and modification of this compound often rely on sophisticated catalytic methods.

Catalytic Transfer Hydrogenolysis in this compound Preparation

A notable synthetic route to 4(5)-benzyl-L-histidine involves a two-step process starting from L-histidine nih.govthieme-connect.comnih.gov. The first step typically employs a Pictet-Spengler reaction between L-histidine and benzaldehyde (B42025) in the presence of a strong base, yielding 4-phenylspinacine. The subsequent crucial step is the catalytic transfer hydrogenolysis of the 4-phenylspinacine intermediate. This reaction efficiently cleaves the benzylic carbon-nitrogen bond, introducing the benzyl (B1604629) group onto the imidazole (B134444) ring to form 4(5)-benzyl-L-histidine.

Commonly, this hydrogenolysis is performed using ammonium (B1175870) formate (B1220265) as the hydrogen donor in methanol (B129727) at reflux temperatures, with a palladium on carbon (Pd/C) catalyst nih.govthieme-connect.comnih.gov. The reaction is remarkably rapid, often completing within minutes under these conditions nih.gov. Other hydrogen donors like cyclohexene (B86901) or 1,4-cyclohexadiene, in conjunction with Pd/C catalysts, are also established methods for benzyl group removal via catalytic transfer hydrogenolysis rsc.orgacsgcipr.orgresearchgate.netresearchgate.netnih.gov. The efficiency and mildness of catalytic transfer hydrogenolysis make it a preferred method for debenzylation, including the preparation of this compound derivatives, often achieving high yields without significant racemization of the amino acid stereocenter nih.govthieme-connect.com.

Table 1: Synthesis of 4(5)-Benzyl-L-histidine via Catalytic Transfer Hydrogenolysis

StepReactionReagents/ConditionsProductYieldNotes
1Pictet-SpenglerL-histidine, Benzaldehyde, Excess strong base4-phenylspinacine~91%Reaction time: 1 hour
2Catalytic Transfer Hydrogenolysis4-phenylspinacine, Ammonium formate, Pd/C (catalyst), Methanol4(5)-Benzyl-L-histidine~89%Reflux temperature, Reaction time: 5 minutes

Yields are approximate and based on reported values for the respective steps nih.gov.

Copper(I)-Mediated Click Chemistry Involving this compound

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a versatile platform for creating stable triazole linkages. While direct applications of CuAAC involving this compound itself are not explicitly detailed, this methodology is highly relevant for the functionalization of this compound derivatives or the synthesis of complex molecules incorporating such motifs. The reaction typically involves a copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), in the presence of a ligand to stabilize the copper(I) species researchgate.netwikipedia.orgresearchgate.netmdpi.com. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are known to enhance reaction rates and yields wikipedia.orgresearchgate.net. CuAAC can be employed to attach various functional groups to molecules containing azide (B81097) or alkyne moieties, which could be appended to this compound to create novel analogs or conjugate it to other biomolecules.

Reductive Transformations and Functional Group Interconversions of this compound

Reductive transformations are essential for converting functional groups within this compound or its derivatives into other desired functionalities.

Reduction of this compound Esters to Amino Alcohols

The reduction of ester functionalities to primary alcohols is a common transformation in organic synthesis. For this compound derivatives, such as its esters, reduction can yield the corresponding amino alcohols, often referred to as benzylhistidinols. One reported method for reducing sterically hindered amino acid derivatives, including "a-benzyl histidine," involves an α-persilylation followed by reduction with lithium aluminum hydride (LAH) tandfonline.comtandfonline.com. LAH is a potent reducing agent capable of converting esters to primary alcohols orgsyn.orgresearchgate.net. Alternatively, other reducing agents like borane (B79455) complexes (e.g., borane-methyl sulfide (B99878), BMS) can also be employed for the reduction of amino acid esters to amino alcohols orgsyn.org. These transformations are critical for accessing benzylhistidinol derivatives, which may possess different pharmacological or chemical properties compared to their parent amino acid counterparts.

Table 2: Reduction of this compound Derivatives to Amino Alcohols

Starting Material (Derivative)Reducing Agent(s)Conditions / ProtocolProduct (Amino Alcohol)YieldNotes
a-benzyl histidine esterLAH / α-persilylationNot fully specified, likely involves silylation followed by LAH reductiona-benzyl histidinolNot specifiedSelective reduction of hindered esters
This compound ester (general)LiAlH₄ (LAH)THF, followed by aqueous workupBenzylhistidinolVariesStandard ester reduction
This compound ester (general)Borane-methyl sulfide (BMS)Not fully specifiedBenzylhistidinolVariesAlternative reducing agent

Specific yields and detailed conditions for this compound ester reduction are not fully elaborated in the provided search results, but general methods for similar substrates are indicated.

Compound List:

this compound

4(5)-Benzyl-L-histidine

4-phenylspinacine

Fluorinated benzylhistidines

4(5)-(o-fluorophenyl)methyl-D,L-histidine

Poly(1-benzylhistidine)

N-Boc-1-benzyl-L-histidine

a-benzyl histidine (in the context of reduction studies)

Biochemical and Enzymatic Investigations Involving Benzylhistidine

Specificity and Recognition Mechanisms of Biomolecules with Benzylhistidine

Receptor Affinity Modulation by Benzylated Histidyl Residues (e.g., CGRP Receptors)

The modulation of receptor affinity by specific amino acid residues and their modifications is a critical area in understanding molecular interactions and developing targeted therapeutics. Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide involved in various physiological processes, including nociception, vasodilation, and is implicated in migraine pathophysiology mdpi.comscienceofmigraine.commigrainedisorders.org. CGRP exerts its effects by binding to its cognate receptor, primarily the CGRP receptor (CGRP-R), which is a complex formed by the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1) mdpi.comscienceofmigraine.comnih.gov.

Research into peptide-receptor interactions highlights that modifications to amino acid residues within peptides or their receptors can significantly influence binding affinity and downstream signaling qucosa.defrontiersin.org. Histidine, with its imidazole (B134444) side chain, is a versatile amino acid capable of participating in various molecular interactions, including hydrogen bonding and metal coordination, and its protonation state can influence these interactions nih.govresearchgate.net.

While the specific impact of this compound on CGRP receptor affinity has not been directly detailed in the examined literature, studies have indicated that modifications of histidine residues can affect interactions with other receptor systems. For instance, this compound has been mentioned in contexts related to receptor affinity modulation for targets such as the Kvl.3 Potassium Channel and the IL-2 receptor researchgate.netgoogleapis.com. These findings suggest a potential for benzylated histidyl residues to influence receptor binding, though specific data for CGRP receptors are not available from the provided sources.

Rational Enzyme Design and Engineering via this compound Modifications

The modification of histidine residues presents an avenue for altering enzyme function. A notable example in this field involves the use of N-methylhistidine. Researchers have successfully engineered enzymes incorporating N-methylhistidine to improve catalytic efficiency. For instance, a hydrolytic enzyme engineered with N-methylhistidine demonstrated a significant increase in ester hydrolysis efficiency, exceeding 9,000-fold compared to the free amino acid in solution nih.gov. Furthermore, N-methylhistidine has been utilized to fine-tune the properties of heme proteins, such as modifying the heme iron's reduction potential ethz.ch. These studies underscore the potential of genetically encoded histidine modifications to impart novel or enhanced catalytic capabilities ethz.chnih.gov.

Beyond direct catalytic roles, histidine residues can also be engineered as sites for specific chemical modifications, such as PEGylation, which can influence protein behavior and interactions. Studies involving histidine tags (e.g., His2-tag) have shown that strategic placement of these tags can lead to significant retention of biological activity after conjugation, indicating an indirect influence on interactions, potentially with receptors rsc.orgrsc.org. For example, PEGylation of Interferon α2-a (IFN) using a His2-tag resulted in retained bioactivities ranging from 17% to 74%, depending on the conjugation site rsc.orgrsc.org.

While the principle of modifying histidine residues for enzyme engineering and protein modification is well-established, specific research detailing the direct application or impact of this compound in the context of rational enzyme design and engineering was not identified in the provided search results. The existing literature primarily focuses on N-methylhistidine as a successful example of histidine modification for enhanced enzymatic function ethz.chnih.gov.

Data Table: Histidine Modifications in Enzyme Engineering and Protein Modification

Modification/ContextEnzyme/System StudiedKey Finding/EffectReference(s)
Nδ-methylhistidine incorporationHydrolytic enzymeAchieved >9,000-fold increased ester hydrolysis efficiency compared to free amino acid. nih.gov
N-methylhistidine substitutionHeme proteins (e.g., ascorbate (B8700270) peroxidase)Fine-tuned heme iron's reduction potential, serving as a mechanistic probe. ethz.ch
Site-selective histidine modification (e.g., aza-Michael addition)Various proteins (e.g., insulin (B600854) peptide hormone)Enabled site-specific post-translational modifications (PTMs) using a ferritin-based metalloenzyme. nih.govacs.orgresearchgate.net
Histidine tag (His2-tag) for PEGylationInterferon α2-a (IFN)Retained bioactivity of PEGylated IFN variants, ranging from 17% to 74% depending on site. rsc.orgrsc.org

List of Compounds Mentioned:

this compound

Histidine

Calcitonin Gene-Related Peptide (CGRP)

N-methylhistidine / Nδ-methylhistidine

Insulin

Lysine

Cysteine

Amylin (AMY)

Adrenomedullin (ADM)

Adrenomedullin 2/intermedin (AM2/IMD)

Thyrotropin-releasing hormone

SARS-CoV-2 Spike Receptor-Binding Domain (RBD)

Angiotensin-converting enzyme 2 (ACE2)

Interferon α2-a (IFN)

Polyethylene glycol (PEG)

Peptidomimetic Design and Peptide Chemistry Incorporating Benzylhistidine

Synthesis of Benzylhistidine-Containing Peptides and Peptide Analogs

One notable application of N-im-benzylhistidine is in facilitating 'self-activating' click reactions. By incorporating an N-im-benzylhistidine residue into a peptide substrate, an efficient cycloaddition between azide (B81097) and alkyne-containing peptides can be achieved, often yielding nearly quantitative results. This approach has been successfully used in the synthesis of diverse glycodendrimers.

Amphiphilic peptides, which possess both hydrophobic and hydrophilic regions, are of significant interest for their ability to self-assemble into various nanostructures and for their potential as antimicrobial agents and drug delivery vehicles. The unique properties of this compound make it an attractive component for the design of such peptides.

The incorporation of 1-benzylhistidine (His(1-Bzl)) at the C-terminus of a hexapeptide, for instance, has been shown to contribute to the molecule's amphiphilicity. nih.gov The benzyl (B1604629) group provides a hydrophobic character, while the imidazole (B134444) ring can be protonated to provide a positive charge, thus contributing to the hydrophilic nature of that portion of the molecule. nih.gov This dual characteristic is crucial for the peptide's interaction with and disruption of microbial cell membranes. nih.gov

In a study of potent anticryptococcal hexapeptides, Orn-D-Trp-D-Phe-Phe(4-Me)-D-Phe-His(1-Bzl)-NH2 was used as a lead compound for structural optimization. nih.gov The design of this peptide strategically places the amphiphilic this compound at one of the termini, complementing the hydrophobic core composed of unnatural amino acids. nih.gov Modifications in such peptides often involve a systematic replacement of amino acids to modulate the balance between hydrophobicity and cationic charge, which is a key determinant of their biological activity. nih.gov

Peptide ComponentRole in Amphiphilicity
Benzyl Group Contributes to the hydrophobic character.
Imidazole Ring Can be protonated to provide a positive charge, contributing to the hydrophilic character.

The synthesis of "difficult" peptide sequences, which are prone to aggregation and poor solubility during SPPS, presents a significant challenge in peptide chemistry. While various strategies have been developed to mitigate these issues, such as the use of pseudoprolines and depsipeptides, the specific application of this compound for this purpose is not extensively documented in the available literature. However, side-chain protection of histidine is known to be crucial for preventing side reactions and racemization during peptide synthesis. Protecting the imidazole nitrogen with groups like a benzyl group can influence the solubility and aggregation propensity of the growing peptide chain, although detailed studies focusing on this compound as a primary tool to overcome difficult sequences are limited.

Structural-Activity Relationship (SAR) Studies of this compound Peptidomimetics

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound-containing peptides, SAR studies aim to elucidate the role of the this compound residue in determining the peptide's potency, selectivity, and mechanism of action.

The introduction of a benzyl group on the histidine side chain can have a profound impact on the peptide's conformation and, consequently, its bioactivity. The bulky and hydrophobic nature of the benzyl group can restrict the conformational freedom of the imidazole ring and influence local secondary structure formation.

ModificationEffect on Bioactivity
Replacement of Orn and His(1-Bzl)Modulates overall cationic charge, impacting antimicrobial activity. nih.gov
Replacement of hydrophobic core residuesAlters the hydrophobic character, affecting the balance with amphiphilicity. nih.gov

This compound in Ligand Design and Target Recognition

The unique structural features of this compound make it a valuable component in the design of ligands for specific biological targets. The imidazole ring can participate in hydrogen bonding and metal coordination, while the benzyl group can engage in hydrophobic and π-π stacking interactions.

Both computational and experimental methods are employed to understand and optimize the interactions between this compound-containing ligands and their biological targets.

Computational Approaches: Molecular docking and molecular dynamics simulations are powerful tools for predicting the binding modes of ligands and for analyzing the interactions at the atomic level. google.com These methods can be used to model the binding of this compound-containing peptides to their target proteins, providing insights into the specific roles of the benzyl and imidazole moieties in target recognition. google.com For example, computational models can visualize how the benzyl group fits into a hydrophobic pocket of a receptor, while the imidazole ring forms key hydrogen bonds with nearby residues. google.com

Experimental Approaches: A variety of experimental techniques are used to validate the predictions from computational models and to quantify the binding affinities of this compound-containing ligands. These include:

Binding Assays: Competitive binding assays can be used to determine the affinity of a ligand for its receptor. google.com

Spectroscopic Techniques: Circular dichroism (CD) spectroscopy can be used to study the conformational changes in a peptide upon binding to its target. Studies on the copper(II) complexes of tripeptides containing 3-benzylhistidine have utilized CD spectroscopy to gain information on the solution structure of the complexes. researchgate.net

Potentiometric Studies: These studies can determine the formation constants of metal complexes with this compound-containing peptides, providing data on the coordination chemistry. researchgate.net

For instance, studies on the coordination of copper(II) with peptides containing 3-benzylhistidine have shown that the metal ion is considered to bind through the amino, imidazole, and carboxyl or carbonyl groups of the histidine residue. researchgate.net The formation constants for these complexes were found to be similar to those of histidine, indicating that the benzyl group at the 3-position does not significantly hinder metal coordination in this context. researchgate.net

ApproachApplication in this compound Ligand Studies
Molecular Docking Predicts binding modes and identifies key interactions of the benzyl and imidazole groups. google.com
Circular Dichroism Investigates the solution structure of metal-peptide complexes. researchgate.net
Potentiometric Titration Determines the stability constants of metal complexes with this compound-containing peptides. researchgate.net

Fragment-Based Ligand Design Strategies Utilizing this compound Scaffolds

Fragment-Based Ligand Design (FBLD) has emerged as a powerful strategy in drug discovery, focusing on the identification of low-molecular-weight fragments that bind to a biological target. These fragments, typically with molecular weights less than 300 Da, serve as starting points for the development of more potent and selective lead compounds through chemical elaboration. The this compound scaffold, combining the structural features of a benzyl group and a histidine residue, presents a compelling, albeit largely theoretical, framework for the application of FBLD principles. This section will explore the potential utility of this compound scaffolds in fragment-based design, drawing upon the established roles of its constituent chemical moieties in medicinal chemistry.

The core concept of FBLD relies on the idea that smaller, less complex molecules can explore chemical space more efficiently and form higher quality interactions with a target protein. While direct research on this compound as a specific fragment in FBLD is not extensively documented, the individual components—the benzyl group and the histidine residue—are well-recognized pharmacophores. The benzyl group, a common motif in medicinal chemistry, often engages in hydrophobic and π-stacking interactions within protein binding pockets. The histidine residue, with its imidazole side chain, is versatile, capable of acting as a hydrogen bond donor and acceptor, a metal chelator, and participating in cation-π interactions.

A hypothetical fragment library incorporating this compound scaffolds could be designed to probe a variety of binding sites. The benzyl group can be systematically modified to explore hydrophobic pockets, while the imidazole moiety of the histidine can be exploited to target polar regions or metal-containing active sites. For instance, variations in the substitution pattern on the benzyl ring could modulate lipophilicity and binding orientation. Similarly, modifications to the imidazole ring, such as alkylation, could fine-tune its electronic properties and steric profile.

Illustrative Research Findings:

To conceptualize the application of this compound in FBLD, we can examine findings from studies on related fragments. For example, research on benzyl-containing fragments has demonstrated their utility in targeting various enzymes. In a hypothetical scenario, a fragment screen against a target protein could yield a benzyl-containing hit that occupies a hydrophobic pocket adjacent to a polar region. A subsequent iteration of fragment design could involve linking the benzyl motif to a histidine-like fragment to engage with this polar area, thereby increasing binding affinity and specificity.

The following interactive data table illustrates the kind of research findings that would be relevant to the development of this compound-based fragments. The data is hypothetical and serves to demonstrate the principles of fragment-based design.

Fragment IDScaffoldTarget ProteinBinding Affinity (Kd)Key Interactions
F1BenzylamineKinase A500 µMHydrophobic, π-stacking
F2ImidazoleKinase A1 mMHydrogen bonding
F3N-benzylimidazoleKinase A150 µMHydrophobic, Hydrogen bonding
BH-1This compoundKinase A25 µMHydrophobic, π-stacking, H-bonding

In this hypothetical example, Fragment 1 (benzylamine) and Fragment 2 (imidazole) represent initial hits from a fragment screen. By combining the key features of these two fragments into a single molecule, N-benzylimidazole (Fragment 3), a moderate improvement in binding affinity is observed. A further evolution to a this compound scaffold (BH-1), which incorporates the additional structural elements of the amino acid backbone, could lead to a significant enhancement in affinity due to the formation of multiple, favorable interactions with the target.

Another critical aspect of FBLD is the structural validation of fragment binding, typically through X-ray crystallography or NMR spectroscopy. These techniques provide detailed information about the binding mode of the fragment, which is crucial for guiding the subsequent optimization process. For a this compound fragment, structural studies would be invaluable in revealing the specific orientation of the benzyl and imidazole groups within the binding site, highlighting vectors for chemical modification to improve potency and selectivity.

The table below presents a hypothetical dataset from a biophysical screening of this compound-derived fragments against a metalloproteinase, a class of enzymes where the metal-chelating properties of histidine would be particularly relevant.

Fragment IDModification on this compoundTargetIC50Ligand Efficiency (LE)
BH-1UnsubstitutedMetalloproteinase X50 µM0.35
BH-24-fluoroMetalloproteinase X35 µM0.38
BH-34-methoxyMetalloproteinase X60 µM0.32
BH-43,4-dichloroMetalloproteinase X20 µM0.41

This hypothetical data illustrates a structure-activity relationship (SAR) study where substitutions on the benzyl ring of the this compound scaffold influence inhibitory activity. The introduction of a fluorine atom at the 4-position (BH-2) or dichlorination at the 3 and 4 positions (BH-4) leads to improved potency, suggesting that these modifications enhance binding interactions, possibly through increased hydrophobic contacts or favorable electronic effects. Ligand efficiency (LE), a metric that relates binding affinity to the size of the molecule, is a key parameter in FBLD, with higher values indicating more efficient binding.

Theoretical and Computational Analyses of Benzylhistidine

Quantum Mechanical Studies of Benzylhistidine Molecular Structures

Quantum mechanical (QM) methods are fundamental for investigating the electronic and structural characteristics of molecules. Techniques such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are widely used to obtain highly accurate descriptions of molecular systems.

Electronic Structure Calculations (e.g., DFT, HF, MP2 levels of theory)

Electronic structure calculations aim to determine the distribution of electrons within a molecule, which dictates its chemical properties, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT): DFT is a prevalent QM method that calculates the electronic structure by focusing on the electron density rather than the complex many-electron wavefunction epfl.chresearchgate.netnih.gov. It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. Various DFT functionals, such as B3LYP, are commonly employed to optimize molecular geometries, calculate ground-state energies, and determine electronic properties like frontier molecular orbital energies (HOMO-LUMO gap), molecular electrostatic potential (MEP), and charge distributions nbu.edu.samcmaster.caresearchgate.net. The HOMO-LUMO gap, for instance, is indicative of a molecule's chemical reactivity and its ability to undergo charge transfer processes nbu.edu.saresearchgate.net.

Hartree-Fock (HF) Theory: HF theory is a foundational ab initio method that approximates the electron-electron interaction by considering an average field experienced by each electron. While it provides a starting point for more advanced QM methods, it neglects electron correlation effects, which are crucial for accurate descriptions of chemical phenomena nih.govqcware.comtaltech.ee.

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that accounts for electron correlation, improving the accuracy of energy calculations and property predictions compared to HF theory alone. It is often used for geometry optimizations, frequency calculations, and thermochemical predictions nih.govqcware.comnih.govnottingham.ac.uk.

Applying these methods to this compound would involve optimizing its molecular geometry, calculating its electronic energy, and analyzing its charge distribution, dipole moment, and frontier orbital energies to understand its intrinsic electronic character.

Conformational Analysis of this compound and its Derivatives

Conformational analysis seeks to identify all possible stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is critical for understanding how a molecule's shape influences its interactions and activity.

Methodology: Conformational analysis typically involves systematically exploring the potential energy surface (PES) of a molecule. This can be achieved through methods like molecular mechanics (MM) force fields, neural network potentials, or more rigorous QM calculations mdpi.comnih.govrsc.org. Initial screening might use faster MM methods, followed by refinement of promising conformers using DFT or MP2 to obtain accurate relative energies and geometries mdpi.comnih.gov. Molecular dynamics (MD) simulations can also provide insights into conformational dynamics by simulating the molecule's movement over time mdpi.comfrontiersin.orgbiorxiv.orgnih.gov.

Application to this compound: For this compound, conformational analysis would focus on the rotations around single bonds, particularly those involving the benzyl (B1604629) group and the histidine side chain. Identifying the most stable conformers and understanding the energy barriers between them would be key to predicting its behavior in various environments. Studies on similar benzyl-substituted compounds have demonstrated the importance of these analyses in understanding molecular recognition rsc.org.

Molecular Dynamics Simulations and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a dynamic perspective on molecular behavior, allowing researchers to observe how molecules move, interact, and change conformation over time.

Investigation of this compound Interactions in Protein-Ligand Systems

Understanding how this compound interacts with biological macromolecules, such as proteins, is vital for its potential roles in biological systems or drug design.

Methods: Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a protein, aiming to identify stable binding modes and estimate binding affinities frontiersin.orgnih.govbac-lac.gc.camdpi.comox.ac.uksmu.edu. MD simulations can then be employed to refine these binding modes, study the dynamic interactions between the ligand and protein, and calculate binding free energies. Techniques like MM/PBSA and MM/GBSA are often used to estimate binding free energies by combining molecular mechanics with continuum solvation models frontiersin.orgbiorxiv.orgbac-lac.gc.ca.

Relevance to this compound: While direct studies on this compound are not detailed in the provided snippets, mentions of "benzyl histidine" in the context of enzyme substrate preferences ox.ac.uknih.gov highlight its biological relevance. Computational studies on such systems would investigate the specific interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) between this compound and protein active sites.

Solvent Reorganization Effects on this compound Binding

The behavior of solvent molecules (typically water) around a solute plays a significant role in molecular interactions, particularly in biological environments.

Solvation Models: MD simulations can explicitly model solvent molecules or use implicit solvent models to approximate their effects. Implicit solvent models, such as the Poisson-Boltzmann Surface Area (PBSA) or Generalized Born Surface Area (GBSA) methods, account for solvation energies by treating the solvent as a continuous dielectric medium mdpi.comfrontiersin.orgbiorxiv.orgepo.org. These models are crucial for accurately calculating binding free energies and understanding how solvent reorganization around this compound influences its binding to a protein.

Reaction Mechanism Elucidation for this compound Transformations

Computational methods are indispensable for dissecting the step-by-step pathways of chemical reactions, identifying transition states, and determining activation energies.

Approaches: Quantum chemical calculations, particularly DFT, are used to map potential energy surfaces (PES) for reactions. Techniques like the Intrinsic Reaction Coordinate (IRC) and the Reaction Path Hamiltonian (RPH) are employed to trace the minimum energy path from reactants to products, revealing intermediates and transition states nih.gov. Analyzing the curvature and direction of the reaction path helps partition the mechanism into distinct phases, providing deeper mechanistic understanding.

Application to this compound: For this compound, these methods could be applied to study its chemical transformations, such as reactions involving its imidazole (B134444) ring, amino group, or carboxylic acid moiety, or its potential role in enzymatic catalysis. Understanding the electronic factors that govern bond-making and bond-breaking events would be a primary goal.

Data Tables

Specific quantitative data pertaining to this compound from the provided search results for electronic structure, conformational analysis, molecular dynamics, or reaction mechanisms is limited. The following table illustrates typical parameters obtained from such computational studies, using general examples from the literature where specific this compound data was unavailable.

Illustrative Table 1: Typical Outputs from Quantum Mechanical Calculations

ParameterTypical UnitsExample Range/Value (General Aromatic/Heterocyclic Systems)Reference (Methodology)
HOMO EnergyeV-5.0 to -7.0 epfl.chnbu.edu.samcmaster.caresearchgate.net
LUMO EnergyeV-1.0 to -3.0 epfl.chnbu.edu.samcmaster.caresearchgate.net
HOMO-LUMO GapeV3.0 to 5.0 nbu.edu.saresearchgate.net
Dipole MomentDebye1.0 to 5.0 nih.govtaltech.ee
Vibrational Frequenciescm-1100 - 3500 (characteristic functional group modes) nbu.edu.sataltech.ee

Illustrative Table 2: Typical Outputs from Conformational Analysis

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%)Key Dihedral Angle (degrees)
C10.065.0Benzyl-Cα: 60
C21.225.0Benzyl-Cα: -60
C33.510.0Benzyl-Cα: 180

Note: The data in the tables are illustrative examples of the types of outputs generated by computational studies. Specific values for this compound would require dedicated calculations.

Compound List:

this compound

Theoretical Treatment of Cyclization Mechanisms Involving this compound

The theoretical study of cyclization mechanisms is crucial for understanding the reactivity and potential transformations of organic molecules. These studies typically employ computational chemistry methods, such as Density Functional Theory (DFT), to elucidate reaction pathways, identify transition states, and calculate energy barriers. Such analyses help predict how molecules might form cyclic structures under various conditions.

However, based on the available scientific literature, specific theoretical treatments focusing on cyclization mechanisms directly involving this compound are not extensively detailed. While general studies on the cyclization of other organic compounds and amino acid derivatives exist nih.govbeilstein-journals.orgnih.gov, direct computational investigations into the cyclization pathways of this compound itself, particularly concerning its specific structural features and potential reaction intermediates, are not readily found in the provided search results. Therefore, detailed research findings or data tables pertaining to this compound's cyclization mechanisms cannot be presented at this time.

Advanced Analytical Techniques for Benzylhistidine Characterization in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, yielding invaluable data about molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide detailed information about the connectivity and environment of atoms within a molecule. ¹H NMR spectra reveal the number, type, and neighboring environment of hydrogen atoms, while ¹³C NMR provides insights into the carbon skeleton. Coupling constants (J-values) in ¹H NMR spectra offer information about the dihedral angles between coupled nuclei, aiding in conformational analysis.

Studies synthesizing Benzylhistidine derivatives, such as 4(5)-benzyl-L-histidine, have reported detailed ¹H and ¹³C NMR spectral data. For instance, ¹H NMR analyses in D₂O have shown characteristic signals for the imidazole (B134444) ring protons, the benzyl (B1604629) group protons, the α-proton, and the β-protons of the amino acid side chain. ¹³C NMR further confirms the presence of carbonyl, aromatic, and aliphatic carbon atoms, providing a comprehensive fingerprint of the molecule's structure. In cases where fluorine-substituted benzyl groups are present, ¹⁹F NMR can be employed to specifically identify and characterize the fluorine atom's environment, offering additional structural confirmation nih.gov.

Table 1: Representative ¹H NMR Data for a this compound Derivative

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling (Hz)Notes
Imidazole H8.26, 8.24s-Two distinct signals for imidazole protons
Benzyl Aromatic H7.29–6.82m-Signals from the phenyl ring
Benzyl CH₂3.95s-Methylene protons of the benzyl group
α-Carbon H (CH)3.78t7.0Methine proton adjacent to amino and carboxyl
β-Carbon H (CH₂)3.21–3.05m-Methylene protons of the amino acid side chain
Data is representative and may vary based on specific derivatives and experimental conditions nih.gov.

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. Specific functional groups absorb IR radiation at characteristic frequencies, creating a unique spectral fingerprint for each compound.

For this compound, IR spectroscopy can confirm the presence of key functional groups such as the N-H stretches of the imidazole and amino groups, the C=O stretch of the carboxyl group, and the C-H stretches of the benzyl and aliphatic portions. Attenuated Total Reflectance (ATR)-IR spectroscopy is often used for direct analysis of solid samples with minimal preparation. Characteristic absorption bands associated with this compound and its derivatives have been reported, aiding in its identification and quality control nih.govpageplace.deslideshare.netrichmondscientific.comcmro.in.

Table 2: Representative IR Absorption Bands for this compound Derivatives

Functional Group / Bond TypeCharacteristic Wavenumber (cm⁻¹)Notes
O-H / N-H Stretch3700–2200Broad absorption indicating hydrogen bonding and multiple N-H groups
Aromatic C-H Stretch3037, 3024Peaks associated with the phenyl ring
C=O Stretch (Carboxyl)1650, 1629, 1592Strong absorption indicative of the carbonyl group
C=C / C=N Stretch (Imidazole)1588, 1489Vibrations within the imidazole ring
C-H Bending1340, 1379, 1356, 760, 780Aliphatic and aromatic C-H bending modes
Data is representative and may vary based on specific derivatives and experimental conditions nih.gov.

Mass Spectrometry (MS) Techniques (e.g., MALDI-MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) mass analyzers are particularly useful for analyzing peptides and biomolecules, including amino acid derivatives like this compound khanacademy.orgthermofisher.com.

MALDI-MS allows for the direct analysis of this compound, typically yielding a protonated molecular ion ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). The accurately measured mass-to-charge ratio of these ions serves as a primary confirmation of the compound's molecular weight. For example, the calculated molecular weight for this compound (C₁₃H₁₄N₃O₂) corresponds to a [M+H]⁺ ion of m/z 244.11. Experimental data from MALDI-MS analyses have confirmed these values, with observed masses closely matching theoretical calculations, thereby verifying the compound's identity nih.govgoogle.com. Tandem mass spectrometry (MS/MS) can further fragment selected ions to provide detailed structural information nih.govfrontiersin.org.

Table 3: Representative MALDI-MS Data for this compound

CompoundIon TypeCalculated m/zObserved m/zNotes
This compound[M+H]⁺244.11244.08Confirmation of molecular weight
Fluorothis compound[M+H]⁺264.12264.16Example with a fluorinated derivative
Fluorothis compound[M+Na]⁺286.10286.12Sodium adduct of the derivative
Data is representative and may vary based on specific derivatives and experimental conditions nih.gov.

Fluorescence Spectroscopy in this compound-Tagged Systems

Fluorescence spectroscopy measures the emission of light from a sample after excitation at a specific wavelength. While this compound itself may not be strongly fluorescent, its incorporation into larger systems or its use as a tag can enable fluorescence-based analyses. Histidine residues, and by extension this compound, can contribute to the intrinsic fluorescence of peptides and proteins, often due to the aromatic nature of the imidazole ring and the attached benzyl group.

Fluorescence spectroscopy can be employed to study the microenvironment, conformational changes, or interactions of this compound-containing peptides or conjugates. For instance, changes in fluorescence intensity or emission wavelength can indicate binding events or alterations in the local environment. The sensitivity of fluorescence detection also makes it useful for low-concentration analyses, potentially in conjunction with chromatographic separations mtoz-biolabs.comossila.comiss.comresearchgate.netmcmaster.ca. The presence of aromatic amino acids like phenylalanine and tyrosine, which are structurally related to the benzyl group, is well-established in fluorescence studies of biomolecules news-medical.net.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating complex mixtures and determining the purity of individual components.

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a quantitative analytical technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Reversed-Phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol (B129727) mixtures). Separation is achieved through hydrophobic interactions, where more hydrophobic compounds are retained longer on the stationary phase.

RP-HPLC is widely used for assessing the purity of this compound. By optimizing the mobile phase composition, gradient, flow rate, and stationary phase, researchers can achieve baseline separation of this compound from synthetic byproducts, starting materials, or degradation products. The purity is typically determined by calculating the percentage of the total peak area that corresponds to the this compound peak. Retention times (R<0xE2><0x82><0x9F>) under specific conditions serve as a characteristic identifier. For example, studies have reported R<0xE2><0x82><0x9F> values for isomers of fluorothis compound, demonstrating the technique's ability to resolve closely related compounds nih.govresearchgate.netcreighton.edupatsnap.comtorontech.comphenomenex.comrsc.orgelementlabsolutions.com. Detection is commonly performed using UV-Vis detectors, often at wavelengths where this compound exhibits significant absorbance, such as around 260-280 nm due to its aromatic components.

Table 4: Representative HPLC Purity and Separation Data

Sample DescriptionTechniquePurity (%)Retention Time (min)Mobile Phase / Conditions (Example)Notes
This compound SampleRP-HPLC (UV Det.)99.6[Specific value][Gradient details, e.g., Water/Acetonitrile with TFA]Indicates high purity of the product
Fluorothis compound Isomer 1RP-HPLCN/A0.41n-butanol:acetic acid:water (4:1:1)Separation of isomers
Fluorothis compound Isomer 2RP-HPLCN/A0.33n-butanol:acetic acid:water (4:1:1)Separation of isomers
Data is representative and may vary based on specific methods and conditions nih.govresearchgate.net.

Compound List

this compound

4(5)-Benzyl-L-histidine

N-im-benzylhistidine

Future Directions and Emerging Research Avenues for Benzylhistidine

Integration of Benzylhistidine into Advanced Biomaterials

The application of advanced biomaterials is a rapidly growing field in biomedical engineering, with uses in regenerative medicine, drug delivery systems, and medical implants. amazon.co.uknusmods.com this compound's properties make it a candidate for integration into these materials to enhance their function.

Biomaterials are designed to be biocompatible and often bioactive, playing a role in processes like tissue repair and regeneration. nih.gov Research has indicated that this compound can be incorporated into matrix systems of biomaterials, such as those made of titanium or stainless steel, to promote cellular adherence. google.com This is a critical function for medical implants and tissue engineering scaffolds, where the interaction between the material and host tissue determines the success of the device. nusmods.com

Future research in this area is expected to explore:

Functionalized Scaffolds : Incorporating this compound into bioengineered scaffolds to promote specific cellular interactions, potentially guiding tissue regeneration in applications like endometrial repair. nih.govmdpi.com

Drug Delivery Systems : Utilizing this compound-containing peptides within biomaterial matrices for the controlled release of therapeutics. nusmods.com The specific binding properties of the histidine residue could be harnessed for targeted drug delivery.

Immunomodulatory Biomaterials : Investigating how biomaterials containing this compound might influence the local immune response, a key factor in the biocompatibility and long-term success of implanted devices. mdpi.com

The development of these advanced biomaterials will rely on understanding the fundamental structure-property relationships and the complex interactions at the host-tissue interface. nusmods.com

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Computational Science

Addressing complex scientific questions surrounding this compound requires a convergence of expertise from multiple fields. Cross-disciplinary research, which integrates methodologies and perspectives from chemistry, biology, and computational science, is essential for unlocking the full potential of this compound. nih.govsussex.ac.uk

This integrated approach allows for a multi-faceted investigation of this compound and its derivatives:

Chemical Synthesis and Biological Function : Early research on 2-benzylhistidine highlighted its role as a pilot compound for synthesizing peptides with specific enzymatic activity, demonstrating a foundational link between chemical modification and biological outcome. pnas.org

Structural Biology and Computational Modeling : The study of peptides containing histidine benefits from a combination of spectroscopic techniques and theoretical calculations. researchgate.net For example, computational models can support the interpretation of experimental data to determine the structure of metal-peptide complexes, which is crucial for designing artificial enzymes. researchgate.net

Systems Biology and Cheminformatics : As seen in the development of novel therapeutics, AI and machine learning can be used for the retrosynthetic prediction of complex molecules. cas.org By training AI models on diverse and high-quality chemical reaction data, researchers can generate novel and efficient synthetic routes for molecules like this compound. cas.org This approach combines computational power with vast chemical knowledge to accelerate discovery.

Future cross-disciplinary programs will likely focus on ambitious, cutting-edge research projects that tackle major scientific challenges. univ-grenoble-alpes.fr Such collaborations foster a "non-disciplinary space" where knowledge exchange and creativity can thrive, leading to innovative solutions that would be unattainable from a single-discipline perspective. sussex.ac.uk This collaborative framework is vital for advancing our understanding of how a molecule like this compound can be optimized for applications ranging from catalysis to medicine. sussex.ac.ukaall.org.au

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Benzylhistidine, and how can researchers ensure reproducibility?

  • This compound synthesis typically involves peptide coupling strategies or alkylation of histidine derivatives. Key steps include:

  • Purification via column chromatography (e.g., silica gel, gradient elution) .
  • Characterization using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .
  • Documentation of reaction conditions (temperature, solvent, catalyst) and yield calculations. For reproducibility, ensure exact molar ratios and solvent drying protocols are specified .
    • Note: Always cross-reference synthetic procedures with peer-reviewed literature to validate methodology.

Q. How should researchers handle and store this compound to maintain stability?

  • Handling : Use gloves, protective eyewear, and fume hoods to avoid inhalation/contact. Refer to safety data sheets (SDS) for hazard-specific protocols .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation. Avoid prolonged storage; monitor for oxidation or hydrolysis via periodic HPLC analysis .

Q. What analytical techniques are critical for validating this compound’s identity and purity?

  • Primary Methods :

  • Nuclear Magnetic Resonance (NMR): Confirm stereochemistry and functional groups .
  • Mass Spectrometry (MS): Verify molecular weight and isotopic patterns .
  • Elemental Analysis: Quantify carbon, hydrogen, and nitrogen content (target ±0.4% deviation) .
    • Supplementary Methods :
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported biological activity across studies?

  • Step 1 : Conduct meta-analysis to identify variables (e.g., cell lines, assay conditions) causing discrepancies. For example, pH-dependent activity in enzymatic assays may explain divergent results .
  • Step 2 : Replicate experiments under standardized conditions (e.g., controlled temperature, buffer composition) .
  • Step 3 : Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify significance of observed differences .

Q. What experimental designs are optimal for studying this compound’s interaction with metal ions?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry .
  • Spectrophotometric Titration : Monitor UV-Vis spectral shifts (e.g., charge-transfer bands) to infer complex formation .
  • Control Experiments : Include metal-free buffers and competitive ligands (e.g., EDTA) to validate specificity .

Q. How can computational modeling enhance understanding of this compound’s conformational dynamics?

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solvation effects and free-energy landscapes .
  • Docking Studies : Predict binding modes with target proteins (e.g., histidine decarboxylase) via AutoDock Vina .
  • Validation : Correlate simulation data with experimental results (e.g., NMR-derived JJ-coupling constants) .

Q. What strategies mitigate over-constraining in constraint-based studies of this compound’s reactivity?

  • Iterative Relaxation : Gradually simplify constraints (e.g., reducing steric hindrance parameters) until feasible solutions emerge .
  • Sensitivity Analysis : Identify critical variables (e.g., solvent polarity) using Plackett-Burman experimental designs .
  • Hybrid Approaches : Combine empirical data (e.g., kinetic profiles) with computational predictions to refine models .

Methodological Best Practices

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for structured abstracts, experimental details, and reproducibility .
  • Ethical Compliance : Document safety protocols and obtain institutional review for studies involving biological systems .
  • Contradiction Analysis : Use triangulation (multiple methods/theories) to validate findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.